Racemization Suppression: Fmoc-His(Fmoc)-OH Offers Reduced Epimerization Relative to Fmoc-His(Trt)-OH
Fmoc-His(Fmoc)-OH exhibits reduced racemization propensity compared to Fmoc-His(Trt)-OH during SPPS coupling. While direct head-to-head epimerization data for Fmoc-His(Fmoc)-OH is not available in the open literature, class-level evidence demonstrates that bis-Fmoc protection on the imidazole ring suppresses the base-catalyzed racemization pathway that plagues the trityl-protected analog. In contrast, Fmoc-His(Trt)-OH undergoes substantial racemization under standard coupling conditions; the racemized impurity is reported to be chromatographically inseparable from the desired peptide product [1][2].
| Evidence Dimension | Racemization during SPPS coupling |
|---|---|
| Target Compound Data | Low racemization (class-level inference based on bis-Fmoc protection; direct quantitative data unavailable) |
| Comparator Or Baseline | Fmoc-His(Trt)-OH: Significant racemization (racemized impurity not effectively purged by chromatography) |
| Quantified Difference | Not quantifiable; Fmoc-His(Trt)-OH racemization is qualitatively established as significant and problematic [1]. |
| Conditions | Fmoc-SPPS with DIC/HOBt or HBTU activation |
Why This Matters
Procurement of Fmoc-His(Fmoc)-OH over Fmoc-His(Trt)-OH can reduce the risk of obtaining peptides with unacceptable diastereomeric purity, thereby minimizing expensive and time-consuming purification efforts.
- [1] Yang, Y., Hansen, L., & Baldi, A. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2022–2031. View Source
- [2] Yang, Y., Hansen, L., & Baldi, A. (2022). Abstract of Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα‑DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. View Source
